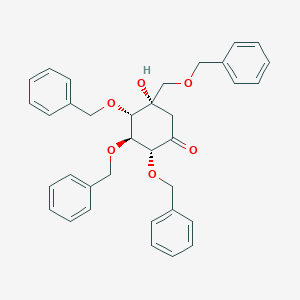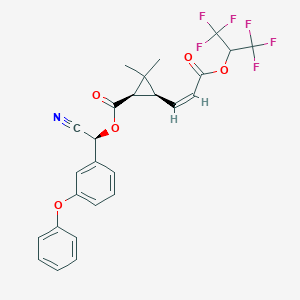
Acrinathrin
描述
Acrinathrin is a synthetic pyrethroid insecticide and acaricide known for its high insecticidal activity against a variety of insects, including mites. It was first introduced in the 1990s and has since been used in various agricultural applications to control pests on crops such as potatoes, tomatoes, and beans . This compound is characterized by its low aqueous solubility and semi-volatile nature, making it moderately persistent in soils but rapidly degradable in aqueous systems .
作用机制
Target of Action
Acrinathrin is a synthetic pyrethroid that primarily targets the sodium channels in the nervous system of insects . Sodium channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .
Mode of Action
This compound acts as a sodium channel modulator . It prolongs the open phase of the sodium channels when a nerve cell is excited . This action disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism in nerve cells . By modulating the sodium channels, this compound disrupts the balance of sodium and potassium ions across the nerve cell membrane. This disruption affects the generation and propagation of action potentials, leading to the paralysis of the insect .
Pharmacokinetics
This compound has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems .
Result of Action
The result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and eventual death . At the molecular level, this compound’s action results in the prolonged opening of sodium channels, disrupting the balance of sodium and potassium ions across the nerve cell membrane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is moderately persistent in soils but rapidly degrades in aqueous systems . This suggests that the presence of water can accelerate the degradation of this compound, potentially reducing its efficacy. Furthermore, this compound is semi-volatile , suggesting that it may be prone to volatilization, especially under high temperature conditions. Therefore, environmental factors such as moisture and temperature can significantly influence the action and stability of this compound.
生化分析
Biochemical Properties
Acrinathrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects by binding to voltage-gated sodium channels, leading to prolonged channel opening and continuous nerve excitation . This interaction disrupts normal nerve function, resulting in paralysis and death of the insect. This compound also interacts with other proteins involved in detoxification processes, such as cytochrome P450 enzymes, which can metabolize and detoxify the compound .
Cellular Effects
This compound affects various types of cells and cellular processes. In insect nerve cells, it causes prolonged depolarization by keeping sodium channels open, leading to continuous nerve impulses and eventual paralysis . This disruption in nerve function can also affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, this compound can cause similar effects on nerve cells, although at much higher doses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prevents the channels from closing properly, leading to prolonged sodium influx and continuous nerve excitation . This compound also inhibits the activity of certain enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which can lead to the accumulation of the compound and increased toxicity . Additionally, this compound can affect gene expression by altering the transcription of genes involved in nerve function and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is stable under heat and acidic conditions but unstable under diffused light and alkaline conditions . Over time, the compound can degrade, leading to a decrease in its insecticidal activity. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in nerve cell activity and detoxification processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control insect pests without causing significant adverse effects on non-target organisms . At higher doses, this compound can cause toxic effects, including neurotoxicity, disruption of cellular metabolism, and potential damage to detoxification pathways . Threshold effects have been observed, where a certain dosage level is required to achieve effective pest control without causing harm to non-target organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of this compound, converting it into less toxic metabolites . The compound can also affect metabolic flux and metabolite levels by altering the activity of enzymes involved in nerve function and detoxification processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can affect its insecticidal activity and potential toxicity to non-target organisms .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to nerve cell membranes, where it exerts its insecticidal effects by binding to voltage-gated sodium channels . The compound’s activity and function can be affected by its localization within different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Acrinathrin is synthesized through a multi-step process involving the reaction of hexafluoro-2-propanol with other chemical intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and by-products. The final product is formulated into various commercial preparations, such as wettable powders and suspension concentrates, for agricultural use .
化学反应分析
Types of Reactions: Acrinathrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the cyano group, affecting the compound’s insecticidal properties.
Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and cyano groups, resulting in different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
科学研究应用
Acrinathrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions and environmental conditions.
Biology: Investigated for its effects on insect physiology and its potential to develop resistance in pest populations.
Medicine: Explored for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Utilized in the development of new formulations and delivery systems for agricultural pesticides
相似化合物的比较
- Tau-fluvalinate
- Amitraz
- Permethrin
Comparison: Acrinathrin is unique in its high insecticidal activity and specific mode of action as a sodium channel modulator. Compared to tau-fluvalinate and amitraz, this compound has shown different efficacy levels and resistance patterns in various insect populations. For instance, some populations of Varroa destructor mites have developed resistance to tau-fluvalinate and amitraz but remain susceptible to this compound . This highlights this compound’s potential as an alternative in resistance management strategies.
属性
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSVIMMRPNPFK-WEQBUNFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F6NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041584 | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101007-06-1 | |
| Record name | Acrinathrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrinathrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrinathrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRINATHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




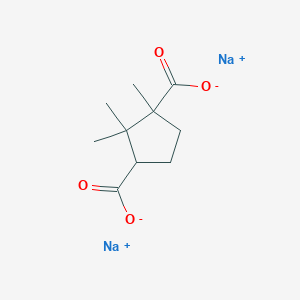
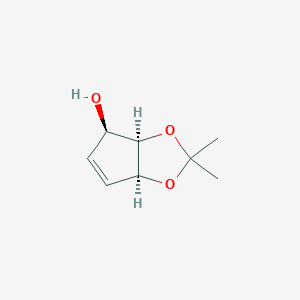

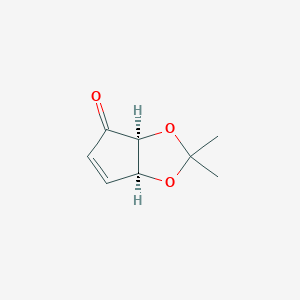
![(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one](/img/structure/B52194.png)
![Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B52197.png)


![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)


